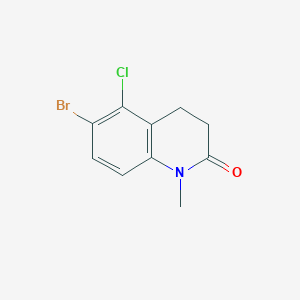

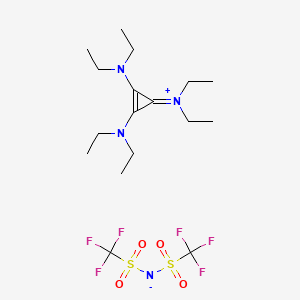

![molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8](/img/structure/B6316062.png)

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

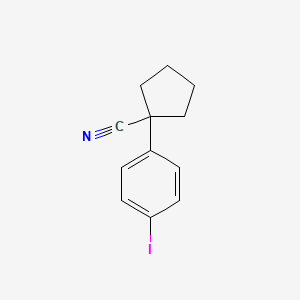

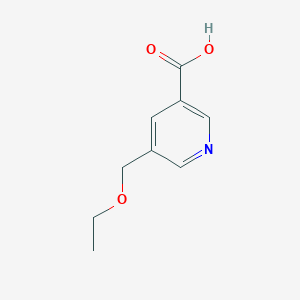

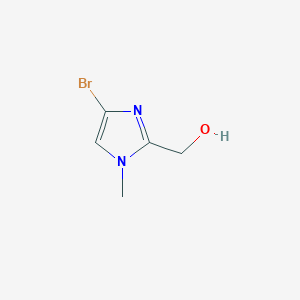

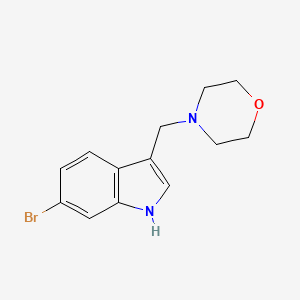

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is a chemical compound with the CAS Number: 1334648-18-8. It has a molecular weight of 252.62 and its IUPAC name is this compound . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group, which is part of the structure of this compound, is found in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives . For example, Sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar structure .

Agrochemical Applications

TFMP derivatives are widely used in the agrochemical industry for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market . However, it’s important to note that some analogues, such as 2-methoxy-4-(trifluoromethyl)phenyl, were found to cause significant damage to crops .

Synthesis of Aryl- and Hetarylfurocoumarins

This compound can be used in the Suzuki reaction, a popular method for synthesizing carbon-carbon bonds, to produce aryl- and hetarylfurocoumarins . These compounds have various applications in medicinal chemistry due to their biological activities.

Preparation of Xanthines

Xanthines, which are a class of compounds found in many human body systems and in some foods, can be prepared via one-pot coupling with diaminouracil . This process involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Synthesis of Et Canthinone-3-carboxylates

This compound can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate . Canthinone-3-carboxylates are a class of compounds that have shown potential as anti-cancer agents.

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in this compound makes it a valuable resource in the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

These are just a few of the potential applications of “2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane”. It’s a versatile compound with a wide range of uses in various industries. As research continues, it’s likely that many more applications will be discovered in the future .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. The inhibition of this complex can disrupt the production of ATP, leading to cell death .

Mode of Action

The compound interacts with its target by inhibiting the germination of spores and the development of infection structures . This interaction results in the disruption of the electron transport chain, leading to a decrease in ATP production and ultimately cell death .

Biochemical Pathways

The affected pathway is the electron transport chain located in the mitochondria. The inhibition of complex III disrupts the flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption prevents the synthesis of ATP, leading to cell death .

Pharmacokinetics

The compound’s lipophilicity and water solubility are important factors that can impact its bioavailability .

Result of Action

The molecular effect of the compound’s action is the inhibition of the mitochondrial complex III, which disrupts the electron transport chain . On a cellular level, this leads to a decrease in ATP production, causing cell death .

Propriétés

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNCESEZVNZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)